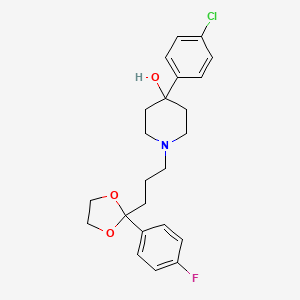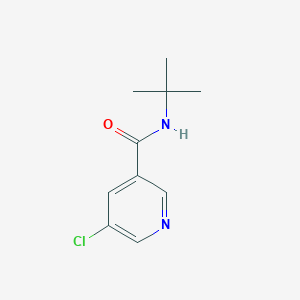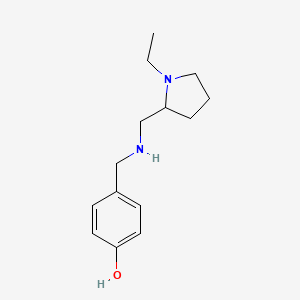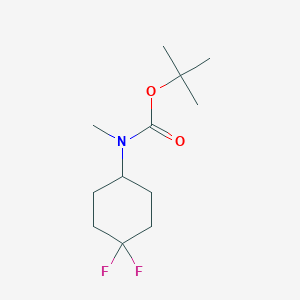![molecular formula C50H74O4S4 B12832647 2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate](/img/structure/B12832647.png)
2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely used in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-Bromosuccinimide (NBS) in acetic acid and chloroform under inert atmosphere conditions . The reaction is carried out at temperatures ranging from -20°C to 20°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: N-Bromosuccinimide (NBS) and other halogenating agents are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate has several scientific research applications:
Organic Electronics: Used in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs) due to its excellent electronic properties.
Materials Science: Employed in the synthesis of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate involves its interaction with molecular targets and pathways. The compound’s thiophene rings can participate in π-π stacking interactions, enhancing its electronic properties. Additionally, the hexyldecyl and carboxylate groups can influence its solubility and reactivity, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hexyldecyl)thiophene: A simpler thiophene derivative with similar electronic properties.
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: Another thiophene-based compound used in organic electronics.
Uniqueness
2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate is unique due to its complex structure, which combines multiple thiophene rings with hexyldecyl and carboxylate groups. This combination enhances its electronic properties and makes it suitable for a wide range of applications in organic electronics, materials science, and pharmaceuticals.
Properties
Molecular Formula |
C50H74O4S4 |
|---|---|
Molecular Weight |
867.4 g/mol |
IUPAC Name |
2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate |
InChI |
InChI=1S/C50H74O4S4/c1-5-9-13-17-19-23-27-39(25-21-15-11-7-3)37-53-49(51)41-33-35-55-47(41)45-31-29-43(57-45)44-30-32-46(58-44)48-42(34-36-56-48)50(52)54-38-40(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-36,39-40H,5-28,37-38H2,1-4H3 |
InChI Key |
ISIVQXYPGURKIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)COC(=O)C1=C(SC=C1)C2=CC=C(S2)C3=CC=C(S3)C4=C(C=CS4)C(=O)OCC(CCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrobromide](/img/structure/B12832567.png)







![4,4'-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline](/img/structure/B12832637.png)
![(4R,4aS,6aR,7R,9R,11S,11aS,11bR)-7-Acetoxy-11-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12832639.png)

![3-Iodo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12832651.png)


